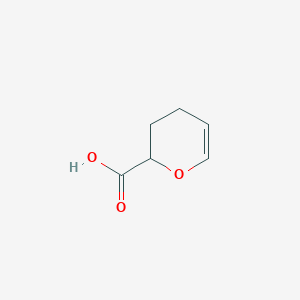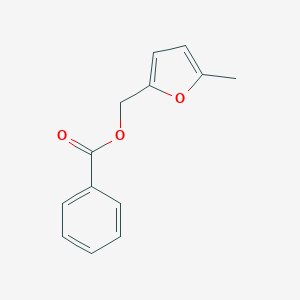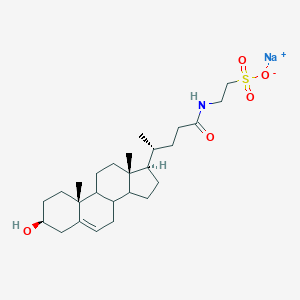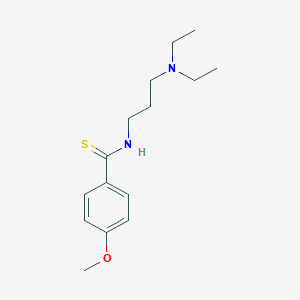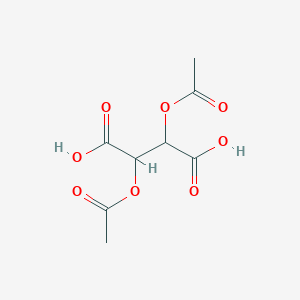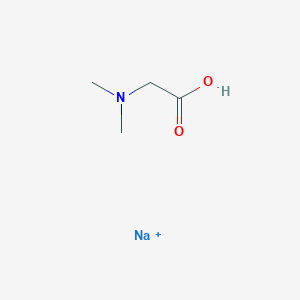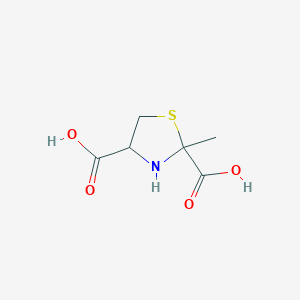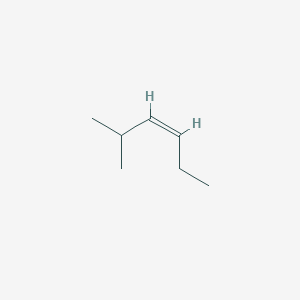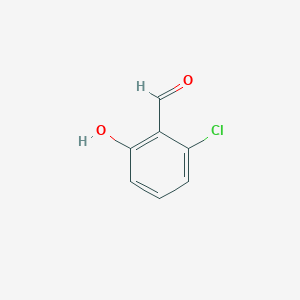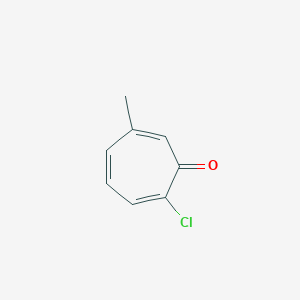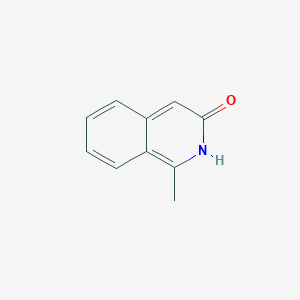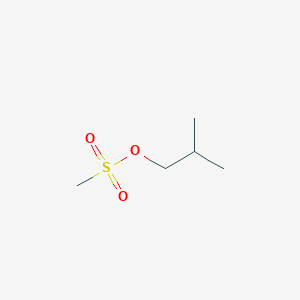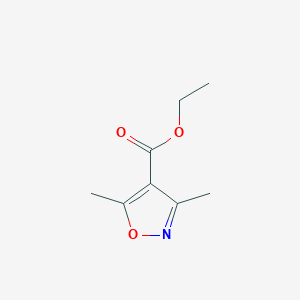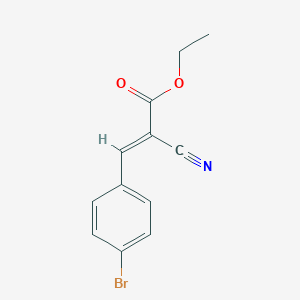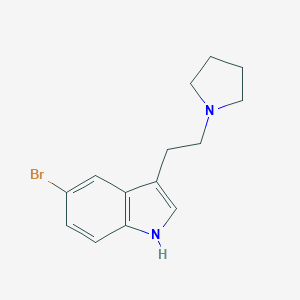
5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in many natural products and pharmaceuticals. The indole ring system is known for its diverse biological activities, and the bromine atom at the 5-position along with the pyrrolidin-1-yl ethyl group at the 3-position may contribute to unique chemical and biological properties.
Synthesis Analysis
The synthesis of indole derivatives often involves cyclization reactions, as seen in the preparation of various bromo-indolyl compounds. For instance, (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives were synthesized using Japp-Klingemann and Fischer indole cyclization reactions, starting from 4-bromo aniline . Although the specific synthesis of "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" is not detailed in the provided papers, similar synthetic strategies involving electrophilic substitution and cyclization reactions could be employed.
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized by spectroscopic methods and confirmed by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction . The indole derivatives exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their crystal packing and stability.
Chemical Reactions Analysis
Indole derivatives can participate in a range of chemical reactions. The presence of a bromine atom on the indole ring makes it susceptible to further functionalization through nucleophilic substitution reactions. The pyrrolidine ring can also engage in reactions typical of secondary amines, such as alkylation or acylation. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole" are influenced by their molecular structure. The bromine atom contributes to the compound's density and molecular weight, while the pyrrolidin-1-yl ethyl group can affect its solubility and boiling point. The compound's spectroscopic properties, such as NMR and IR spectra, are characteristic of its functional groups and can be used for identification and purity assessment .
Relevant Case Studies
While the provided papers do not include case studies on the specific compound "5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole," they do offer insights into the biological activities of related indole derivatives. For instance, certain 3-bromo-indolyl derivatives have shown antibacterial activity against resistant strains of bacteria, suggesting a mechanism of action different from common antibiotics . Additionally, indole derivatives have been identified as high-affinity human 5-HT(1B/1D) ligands, indicating their potential in neuropsychiatric disorder treatments .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole” could potentially be used in the synthesis of antidepressant molecules. The synthesis of these molecules often involves metal-catalyzed reactions .
Methods of Application or Experimental Procedures
The synthesis of antidepressant molecules often involves metal-catalyzed reactions. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
Results or Outcomes
Depression is a common mood disorder that affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-(2-pyrrolidin-1-ylethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDIZOYQXFTDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578766 |
Source


|
| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole | |
CAS RN |
17274-68-9 |
Source


|
| Record name | 5-Bromo-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

